N-diethylboranyl-N-propan-2-ylpropan-2-amine
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Overview
Description
N-diethylboranyl-N-propan-2-ylpropan-2-amine is a boron-containing amine compound with the molecular formula C10H24BN. It is known for its unique structure, which includes both boron and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diethylboranyl-N-propan-2-ylpropan-2-amine typically involves the reaction of diethylborane with isopropylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions generally include low temperatures to control the reactivity of diethylborane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-diethylboranyl-N-propan-2-ylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N-diethylboranyl-N-propan-2-ylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics
Mechanism of Action
The mechanism of action of N-diethylboranyl-N-propan-2-ylpropan-2-amine involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of bonds with nucleophilic species. This property is exploited in catalysis and organic synthesis, where the compound can activate substrates for subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-isopropylbenzylamine: Similar in structure but lacks the boron atom.
Diisopropylamine: Contains the amine group but does not have the boron functionality.
Diallyl N,N-diisopropylphosphoramidite: Contains phosphorus instead of boron
Uniqueness
N-diethylboranyl-N-propan-2-ylpropan-2-amine is unique due to the presence of both boron and amine functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from organic synthesis to potential medical therapies .
Properties
CAS No. |
74663-92-6 |
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Molecular Formula |
C10H24BN |
Molecular Weight |
169.12 g/mol |
IUPAC Name |
N-diethylboranyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C10H24BN/c1-7-11(8-2)12(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
BWFQISINFACPTF-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)N(C(C)C)C(C)C |
Origin of Product |
United States |
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